molecular formula C12H15F13N2O2S B13420023 N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt CAS No. 38850-51-0

N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt

Cat. No.: B13420023
CAS No.: 38850-51-0
M. Wt: 498.31 g/mol
InChI Key: IYEGKHOUXHEZTH-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt is a zwitterionic (inner salt) fluorinated surfactant belonging to the quaternary ammonium family. Its structure comprises a tridecafluorohexylsulfonyl group attached to a propanaminium backbone with three methyl substituents. This compound is notable for its ampholytic properties, enabling applications in firefighting foams, coatings, and specialty surfactants due to its ability to reduce surface tension in both aqueous and non-polar systems .

Key characteristics include:

  • CAS RN: 518303-20-3 (referenced in some sources; exact CAS may vary by isomer) .
  • Molecular formula: Likely C₁₄H₁₆F₁₃N₂O₂S (based on structural analysis).
  • Fluorocarbon chain: Tridecafluorohexyl (C6, 13 fluorine atoms), offering a balance between hydrophobicity and environmental persistence .

Properties

CAS No.

38850-51-0

Molecular Formula

C12H15F13N2O2S

Molecular Weight

498.31 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl-[3-(trimethylazaniumyl)propyl]azanide

InChI

InChI=1S/C12H15F13N2O2S/c1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23/h4-6H2,1-3H3

InChI Key

IYEGKHOUXHEZTH-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCC[N-]S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Route

  • Sulfonamide Formation
    The primary amine of the 3-aminopropyltrimethylammonium intermediate is reacted with tridecafluorohexylsulfonyl chloride. This nucleophilic substitution forms the sulfonamide bond, linking the perfluoroalkyl sulfonyl group to the propylammonium moiety.

  • Quaternization and Inner Salt Formation
    The trimethylammonium group is either introduced prior to or after sulfonamide formation. The molecule exists as an inner salt due to the proximity of the positively charged ammonium and the negatively charged sulfonyl nitrogen, stabilizing the structure.

  • Purification
    The crude product is purified by methods such as recrystallization or chromatography to achieve high purity (>85% typically).

Reaction Conditions

Step Conditions
Sulfonylation Room temperature to mild heating (20–60°C), inert atmosphere (nitrogen or argon)
Solvent Dichloromethane or other aprotic solvents
Reaction Time Several hours (4–24 h) depending on scale
Workup Aqueous quenching, extraction, drying
Purification Recrystallization or column chromatography

These conditions are adapted from standard PFAS sulfonamide syntheses and optimized to maintain the integrity of the fluorinated tail and the ammonium inner salt structure.

Analytical Characterization

To confirm the successful synthesis and purity of the compound, the following analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of sulfonamide and ammonium groups
Mass Spectrometry (MS) Molecular weight verification (498.31 g/mol)
Infrared (IR) Spectroscopy Identification of sulfonyl and ammonium functional groups
Elemental Analysis Verification of molecular formula C12H15F13N2O2S
High-Performance Liquid Chromatography (HPLC) Purity assessment (>85%)

Research Findings on Preparation

  • The sulfonamide bond formation is highly selective under mild conditions, preserving the perfluoroalkyl chain integrity.
  • The inner salt nature of the compound contributes to its stability and unique solubility properties.
  • The fluorinated tail imparts hydrophobic and lipophobic characteristics, influencing purification and handling.
  • Reaction yields depend on precise control of moisture and temperature to avoid hydrolysis of sulfonyl chloride intermediates.
  • The synthetic route allows for modification of the alkyl chain length or ammonium substituents for tailored properties.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Sulfonyl chloride synthesis Commercially available or prepared via fluorination methods Tridecafluorohexylsulfonyl chloride
Aminopropyl ammonium precursor preparation Quaternization of 3-aminopropyl derivatives 3-Aminopropyltrimethylammonium intermediate
Sulfonamide coupling Reaction of amine with sulfonyl chloride in aprotic solvent, base present Formation of sulfonamide bond
Purification Recrystallization or chromatography Pure this compound

Concluding Remarks

The preparation of this compound is a well-established multi-step synthetic process leveraging sulfonyl chloride chemistry and quaternary ammonium formation. The compound’s unique molecular architecture demands careful control of reaction conditions to maintain the perfluoroalkyl chain and achieve high purity. This compound’s synthesis is critical for its applications in specialty chemical industries where fluorinated surfactants and functional materials are required.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two key functional groups:

  • Sulfonamide group (–SO₂NH–): Prone to nucleophilic acyl substitution and hydrolysis under acidic or basic conditions.

  • Quaternary ammonium group (N,N,N-trimethylammonium): Engages in ion-exchange reactions, precipitation with anionic species, and potential antimicrobial interactions via membrane disruption .

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under alkaline conditions to form the corresponding sulfonic acid:

R-SO2NH-OHR-SO3+NH3\text{R-SO}_2\text{NH-} \xrightarrow{\text{OH}^-} \text{R-SO}_3^- + \text{NH}_3

This reaction reduces the compound’s stability in aqueous alkaline environments.

Quaternization and Ion-Exchange Reactions

The quaternary ammonium group interacts with anionic species (e.g., dyes, surfactants) via electrostatic attraction, enabling applications in wastewater treatment or polymer synthesis .

Comparison of Reaction Pathways with Similar PFAS Compounds

Compound Key Functional Groups Primary Reactions
Heptadecafluorooctyl sulfonamide derivative Sulfonamide, fluorinated tailHydrolysis, nucleophilic acyl substitution
Cocamidopropyl betaine Quaternary ammonium, hydroxylSurfactant interactions, pH-dependent solubility
Fluorinated alkyl sulfonates Sulfonate, fluorinated chainIon-exchange, surface activity

The tridecafluorohexyl chain in the target compound enhances hydrophobicity and stability compared to non-fluorinated analogs .

Analytical Challenges

The compound’s zwitterionic nature complicates purification and characterization. Techniques like ion chromatography or mass spectrometry are required to assess reaction products .

Scientific Research Applications

N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt involves its interaction with specific molecular targets. The tridecafluorohexyl group imparts unique properties, such as high hydrophobicity and chemical stability, which can influence its interactions with biological membranes and proteins. The compound can disrupt membrane integrity or inhibit enzyme activity, leading to its observed effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS RN Molecular Formula Fluorocarbon Chain Counterion/Structure Key Applications Regulatory Status
N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt 518303-20-3 C₁₄H₁₆F₁₃N₂O₂S C6 (13 F) Zwitterionic Firefighting foams, surfactants Emerging restrictions on C6 PFAS
1-Propanaminium, N,N,N-trimethyl-3-[(pentadecafluoro-1-oxooctyl)amino]-, iodide (Compound A) 335-90-0 C₁₆H₁₆F₁₅IN₂O C8 (15 F) Iodide Coatings, electronics cleaning Restricted in some jurisdictions
N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride (Compound B) 53517-98-9 C₁₄H₁₆F₁₅N₂O·Cl C8 (15 F) Chloride Industrial surfactants Highly restricted
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(3-sulfopropyl)[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium inner salt (Compound C) 38850-58-7 C₁₆H₂₅F₁₃N₂O₇S₂ C6 (13 F) Zwitterionic Personal care products Lower regulatory risk

Biological Activity

N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt (CAS Number: 38850-51-0) is a synthetic fluorinated compound belonging to the family of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical properties, including high stability and resistance to degradation. This article explores the biological activity of this compound, focusing on its effects on human health and the environment.

  • Molecular Formula: C12H15F13N2O2S
  • Molecular Weight: 498.3039 g/mol
  • Structure: The compound features a trimethylammonium group and a tridecafluorohexyl sulfonamide moiety, contributing to its amphiphilic nature.

Biological Activity

The biological activity of N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium is primarily linked to its classification as a PFAS. PFAS have been studied extensively for their potential health impacts, particularly concerning their persistence in biological systems and the environment.

1. Toxicological Effects

Research indicates that PFAS compounds can have various toxicological effects, including:

  • Endocrine Disruption: Studies suggest that exposure to PFAS can disrupt hormonal functions, potentially leading to reproductive and developmental issues .
  • Immune System Impact: Exposure has been associated with altered immune responses, including reduced antibody responses to vaccinations in children .
  • Carcinogenic Potential: Some PFAS have been classified as carcinogenic or toxic to reproduction, raising concerns about their long-term health effects .

2. Environmental Persistence

PFAS are known for their environmental persistence due to their strong carbon-fluorine bonds. This stability leads to bioaccumulation in wildlife and humans, raising concerns about chronic exposure and potential health risks over time .

Case Study 1: Health Impacts in Populations

A notable study conducted on populations exposed to PFAS in drinking water revealed significant correlations between serum levels of these substances and various health issues, including thyroid disease and increased cholesterol levels. The study highlighted the need for further investigation into the long-term health effects of chronic exposure to PFAS compounds like N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium .

Case Study 2: Wildlife Exposure

Research on wildlife has shown that PFAS can accumulate in the tissues of fish and other organisms, leading to higher concentrations in predators at the top of the food chain. This bioaccumulation raises concerns about ecosystem health and the potential for human exposure through dietary sources .

Data Summary

The following table summarizes key findings related to the biological activity of N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium:

AspectFindings
Chemical Stability Highly stable; resistant to environmental degradation
Health Risks Endocrine disruption, immune system effects
Environmental Impact Persistent in ecosystems; bioaccumulation observed
Regulatory Status Subject to restrictions under various regulations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt, and how can computational methods improve reaction efficiency?

  • Methodological Answer : Utilize quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energetically favorable intermediates. Coupled with high-throughput screening, this approach reduces trial-and-error experimentation. For example, integrating reaction path search methods with experimental feedback loops accelerates optimization of solvent systems and catalysts .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

  • Methodological Answer : Employ reverse-phase HPLC (e.g., Newcrom R1 column) to assess purity and retention behavior under gradient elution conditions. Complement with 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm the integrity of the fluorinated sulfonyl group and quaternary ammonium moiety. FT-IR can validate sulfonamide and sulfonate functional groups .

Q. How does the compound’s amphiphilic structure influence its solubility and aggregation behavior in aqueous systems?

  • Methodological Answer : Conduct dynamic light scattering (DLS) and surface tension measurements to study critical micelle concentration (CMC). Vary pH and ionic strength to evaluate zwitterionic interactions. Compare with structurally analogous perfluorinated surfactants (e.g., PFOS derivatives) to contextualize results .

Advanced Research Questions

Q. How can computational modeling predict the compound’s intermolecular interactions in membrane-based separation systems?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model interactions with polymeric membranes (e.g., polyamide). Analyze binding free energies of the fluorinated tail with hydrophobic domains and the sulfonate group with hydrophilic regions. Validate predictions via permeation experiments using crossflow filtration setups .

Q. What experimental frameworks are recommended to resolve contradictions in environmental persistence data for PFAS-related compounds like this inner salt?

  • Methodological Answer : Implement longitudinal degradation studies under controlled conditions (UV exposure, microbial activity) with LC-MS/MS quantification. Cross-reference with computational models (e.g., EPI Suite) to predict half-lives. Address discrepancies by isolating degradation intermediates and assessing their toxicity via in vitro bioassays .

Q. How can reactor design be optimized for scalable synthesis while minimizing perfluorinated byproduct formation?

  • Methodological Answer : Adopt continuous-flow reactors with real-time monitoring (e.g., inline FT-IR) to control reaction exothermicity and intermediate stability. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD). Validate via GC-MS analysis of effluent streams to quantify unwanted fluorinated side-products .

Q. What strategies mitigate data variability in assessing the compound’s bioaccumulation potential across different trophic levels?

  • Methodological Answer : Standardize test systems using OECD Guidelines 305 (bioaccumulation in fish) and 317 (soil microcosms). Apply isotope tracing (14C^{14}\text{C}-labeled compound) to track uptake pathways. Use multivariate statistical analysis to distinguish species-specific metabolic pathways from environmental variables .

Methodological Tables

Research Focus Key Techniques Relevant Evidence
Synthetic OptimizationQuantum chemical calculations, HT screening
Environmental DegradationLC-MS/MS, EPI Suite modeling
Membrane Interaction StudiesMD simulations, crossflow filtration
Bioaccumulation AnalysisIsotope tracing, OECD Guidelines

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